Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate
Description
Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate (CAS: 146534-35-2) is a biphenyl-based ester derivative featuring a methyl group at the 2' position of one aromatic ring and a carboxylate ester at the 3-position of the other. The compound’s versatility arises from its biphenyl scaffold, which allows for regioselective modifications to tune reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(2-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYVIUQUMGHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products:
Oxidation: 2’-methyl[1,1’-biphenyl]-3-carboxylic acid
Reduction: 2’-methyl[1,1’-biphenyl]-3-methanol
Substitution: 2’-methyl-4-nitro[1,1’-biphenyl]-3-carboxylate
Scientific Research Applications
Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Substituent Position and Type Variations
The position and nature of substituents on the biphenyl scaffold significantly influence physicochemical properties and biological activity. Key analogs include:
a) Methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate (3JC48-3)
- Substituents : 4'-methyl and 5-nitrobenzoxadiazole groups.
- Activity : Acts as a MYC/MAX dimerization inhibitor, reducing prostate cancer growth in preclinical studies .
- Significance : The electron-withdrawing nitro group enhances binding affinity to target proteins, while the 4'-methyl group stabilizes the biphenyl conformation.
b) Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate
- Substituents : 4'-nitro group.
- Properties : The nitro group increases electrophilicity, making the compound reactive in nucleophilic aromatic substitution reactions .
c) Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate
- Substituents: 4'-cyano group.
- Properties: The cyano group’s strong electron-withdrawing nature enhances thermal stability and influences π-π stacking in crystal structures .
d) Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate
- Substituents : 2'-hydroxy group.
- Properties : The hydroxyl group introduces hydrogen-bonding capability, affecting solubility and storage requirements (e.g., storage at 2–8°C) .
Impact of Substituents
- Electron-withdrawing groups (e.g., nitro, cyano): Increase electrophilicity and stability but may reduce solubility in polar solvents.
- Electron-donating groups (e.g., methyl, hydroxy) : Improve solubility and conformational stability but may reduce reactivity in electrophilic substitutions.
Biological Activity
Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a carboxylate group and a methyl substituent. Its molecular formula is . The presence of functional groups such as the carboxylate enhances its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing inhibitory effects that suggest it may serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which could make it a candidate for further investigation in treating inflammatory diseases .
Cancer Research
One of the most promising areas of research involves its role as an inhibitor of the c-Myc transcription factor, which is implicated in many cancers. A derivative of this compound demonstrated significant inhibition of c-Myc-Max dimerization with an IC50 value of 34.8 μM, indicating its potential as an anti-cancer agent . This inhibition leads to a decrease in cell proliferation in c-Myc over-expressing cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The specific pathways involved can vary based on the target but often include:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it may inhibit their function.
- Receptor Modulation : The compound may alter receptor activity, influencing downstream signaling pathways that affect cell behavior.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Methyl-1,1’-biphenyl | Lacks carboxylic acid functionality | More hydrophobic; different reactivity |
| 2-Methyl-4-nitro[1,1’-biphenyl]-3-carboxylate | Contains a nitro group | Altered chemical and biological properties |
| 2-Methyl-[1,1’-biphenyl]-3-ol | Contains hydroxyl instead of carboxylic acid | Different functional group leads to distinct reactivity |
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant inhibition at higher concentrations .
- Cancer Cell Line Study : In research focusing on c-Myc inhibition, this compound was shown to induce cell cycle arrest in cancer cell lines. This effect was linked to reduced expression of c-Myc target genes .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate?
Methodological Answer: The synthesis of biphenyl carboxylates typically employs cross-coupling reactions. For example, Suzuki-Miyaura coupling is widely used for aryl-aryl bond formation. A brominated benzoate derivative (e.g., methyl 3-bromobenzoate) can react with a methyl-substituted phenylboronic acid (e.g., 2-methylphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like THF or DMF at 60–100°C . Key considerations include:
- Catalyst loading (1–5 mol%) and ligand selection to minimize side reactions.
- Purification via column chromatography to isolate the product from biphenyl byproducts.
- Yield optimization by adjusting reaction time and temperature.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₄O₂: 243.1022) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted biphenyl carboxylates?
Methodological Answer: Regioselectivity in cross-coupling reactions depends on:
- Directing Groups : Electron-withdrawing groups (e.g., esters) direct coupling to specific positions. For example, the methyl ester in this compound may influence ortho/meta selectivity .
- Catalyst Design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites.
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance electron-deficient aryl halide reactivity.
Q. What experimental strategies address contradictions in reported biological activities of biphenyl derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Structural Confirmation : Verify compound purity (HPLC, NMR) to rule out impurities (e.g., unreacted boronic acid).
- Comparative Studies : Test analogs (e.g., halogenated or methyl-substituted derivatives) to isolate substituent effects .
Q. How can synthetic protocols be optimized for gram-scale production of biphenyl carboxylates?
Methodological Answer: Scale-up challenges include:
- Continuous Flow Reactors : Improve heat/mass transfer and reduce catalyst degradation compared to batch reactors .
- Solvent Recycling : Use toluene or ethanol for easier recovery.
- Catalyst Recovery : Immobilize Pd on silica or magnetic nanoparticles to reduce costs.
Q. What methodologies elucidate the mechanism of action of this compound in medicinal chemistry?
Methodological Answer: Mechanistic studies involve:
- Molecular Docking : Screen against targets (e.g., mGluR2 or DNA topoisomerases) using software like AutoDock Vina .
- In Vitro Assays : Measure enzyme inhibition (e.g., COX-2 IC₅₀) or DNA binding (UV-Vis hypochromicity).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Data-Driven Analysis and Case Studies
Q. How do substituent variations impact the physicochemical properties of biphenyl carboxylates?
Comparative Table :
Q. Key Insights :
- Methyl groups enhance solubility but reduce potency compared to electron-withdrawing substituents.
- Ortho-substitution (2'-methyl) may sterically hinder target binding.
Q. What strategies validate structure-activity relationships (SAR) for biphenyl carboxylates?
Methodological Answer: SAR validation requires:
- Systematic Substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) at the 2', 3', and 4' positions.
- Dose-Response Profiling : Compare EC₅₀ values across analogs in standardized assays.
- Computational QSAR Models : Use Gaussian or MOE to correlate electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
